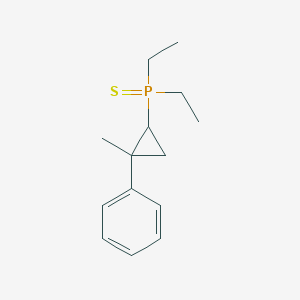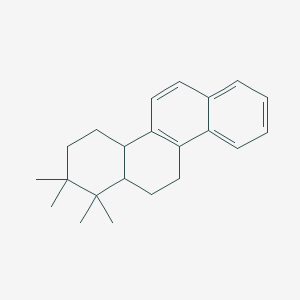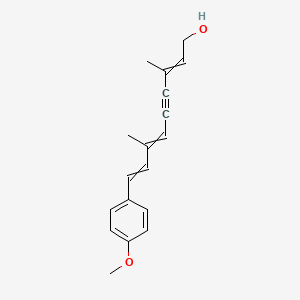silane CAS No. 110300-60-2](/img/structure/B14316545.png)
[3-(Cyclopenta-1,3-dien-1-yl)propyl](trimethoxy)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Cyclopenta-1,3-dien-1-yl)propylsilane is an organosilicon compound that features a cyclopentadienyl group attached to a propyl chain, which is further bonded to a silicon atom bearing three methoxy groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyclopenta-1,3-dien-1-yl)propylsilane typically involves the reaction of cyclopentadiene with an appropriate allyl or propyl silane precursor under controlled conditions. One common method involves the hydrosilylation of cyclopentadiene with allyltrimethoxysilane in the presence of a platinum catalyst. The reaction is carried out under an inert atmosphere, typically at elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of 3-(Cyclopenta-1,3-dien-1-yl)propylsilane may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. Additionally, purification steps such as distillation or chromatography are employed to obtain the desired compound with high purity .
Analyse Chemischer Reaktionen
Types of Reactions
3-(Cyclopenta-1,3-dien-1-yl)propylsilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can convert the methoxy groups to hydroxyl groups.
Substitution: The methoxy groups can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents like thionyl chloride or amines in the presence of a base are employed.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Hydroxyl-substituted silanes.
Substitution: Halogenated or aminated silanes.
Wissenschaftliche Forschungsanwendungen
3-(Cyclopenta-1,3-dien-1-yl)propylsilane has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of complex organosilicon compounds.
Biology: Investigated for its potential in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Medicine: Explored for its use in developing novel therapeutic agents and diagnostic tools.
Industry: Utilized in the production of advanced materials such as coatings, adhesives, and sealants.
Wirkmechanismus
The mechanism of action of 3-(Cyclopenta-1,3-dien-1-yl)propylsilane involves its ability to interact with various molecular targets through its reactive functional groups. The cyclopentadienyl group can participate in π-π interactions, while the methoxy groups can undergo hydrolysis to form silanols, which can further react with other compounds. These interactions enable the compound to exert its effects in different applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(Cyclopenta-1,3-dien-1-yl)propylsilane
- 3-(Cyclopenta-1,3-dien-1-yl)propylmethylsilane
- 3-(Cyclopenta-1,3-dien-1-yl)propylethoxysilane
Uniqueness
3-(Cyclopenta-1,3-dien-1-yl)propylsilane is unique due to its specific combination of a cyclopentadienyl group and trimethoxy silane moiety. This structure imparts distinct reactivity and stability, making it suitable for specialized applications in various fields .
Eigenschaften
CAS-Nummer |
110300-60-2 |
|---|---|
Molekularformel |
C11H20O3Si |
Molekulargewicht |
228.36 g/mol |
IUPAC-Name |
3-cyclopenta-1,3-dien-1-ylpropyl(trimethoxy)silane |
InChI |
InChI=1S/C11H20O3Si/c1-12-15(13-2,14-3)10-6-9-11-7-4-5-8-11/h4-5,7H,6,8-10H2,1-3H3 |
InChI-Schlüssel |
VNNSSBPBFFWRDB-UHFFFAOYSA-N |
Kanonische SMILES |
CO[Si](CCCC1=CC=CC1)(OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Phenyl-6,7,8,9-tetrahydrocycloocta[b]pyridin-10(5H)-one](/img/structure/B14316467.png)
![1-(Decyloxy)-3-[(2-hydroxyethyl)(methyl)amino]propan-2-ol](/img/structure/B14316474.png)

![2,2-Dichloro-3-methyl-3-phenylspiro[cyclopropane-1,9'-fluorene]](/img/structure/B14316488.png)

![Benzenamine, N-[(2-chlorophenyl)methylene]-4-methyl-, N-oxide](/img/structure/B14316495.png)
![3a,4,6,6a-Tetrahydrofuro[3,4-d][1,2]oxazole-3-carbonitrile](/img/structure/B14316520.png)

![[(5-Amino-2-chlorophenyl)sulfanyl]acetic acid](/img/structure/B14316527.png)
![(4E)-4-[(4-Methylphenyl)imino]naphthalen-1(4H)-one](/img/structure/B14316528.png)
![N-Methyl-N-[6-(piperidin-1-yl)hexa-1,3,5-triyn-1-yl]aniline](/img/structure/B14316540.png)
![6-[2-(Oct-1-yn-1-yl)phenyl]hex-5-enoic acid](/img/structure/B14316542.png)
![N-[(4-Methoxyphenyl)methylidene]hypochlorous amide](/img/structure/B14316546.png)
